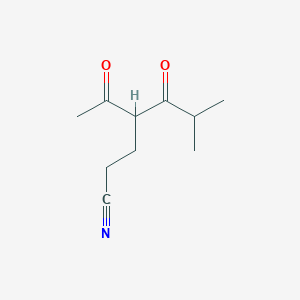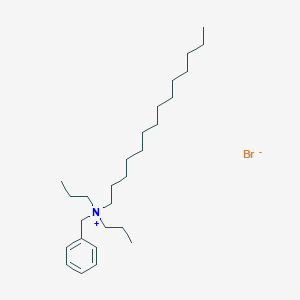
N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of a benzyl group attached to the nitrogen atom, along with two propyl groups and a tetradecyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide typically involves the quaternization of N,N-dipropyltetradecan-1-amine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
N,N-dipropyltetradecan-1-amine+benzyl bromide→N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium chloride (NaCl) are employed.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N,N-dipropyltetradecan-1-amine.
Substitution: N-Benzyl-N,N-dipropyltetradecan-1-aminium chloride or hydroxide.
Scientific Research Applications
N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is primarily due to the surfactant nature of the compound, which allows it to insert into and destabilize the membrane structure.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: A quaternary ammonium compound used as a surfactant and antiseptic.
Dodecyltrimethylammonium bromide: Used in similar applications as a surfactant and disinfectant.
Uniqueness
N-Benzyl-N,N-dipropyltetradecan-1-aminium bromide is unique due to its specific combination of a benzyl group, two propyl groups, and a tetradecyl chain. This structure imparts distinct physicochemical properties, making it particularly effective in certain applications such as phase transfer catalysis and antimicrobial activity.
Properties
CAS No. |
90105-66-1 |
|---|---|
Molecular Formula |
C27H50BrN |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
benzyl-dipropyl-tetradecylazanium;bromide |
InChI |
InChI=1S/C27H50N.BrH/c1-4-7-8-9-10-11-12-13-14-15-16-20-25-28(23-5-2,24-6-3)26-27-21-18-17-19-22-27;/h17-19,21-22H,4-16,20,23-26H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FNUZZPXGTFSBEH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)
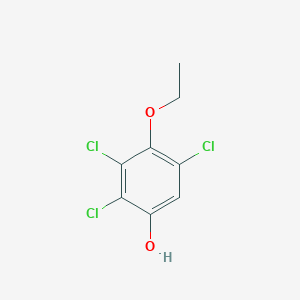
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
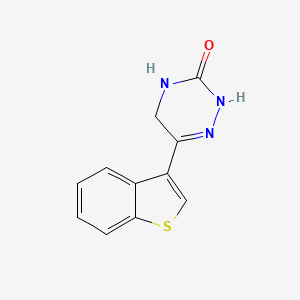

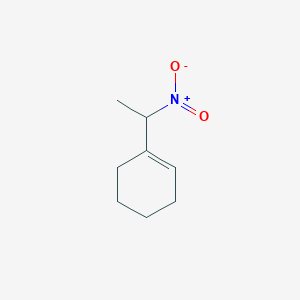
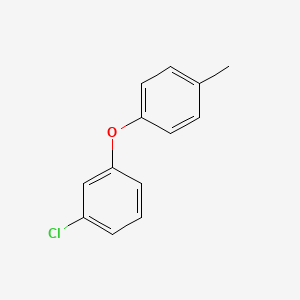
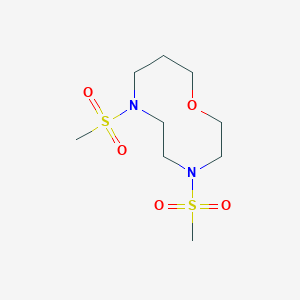
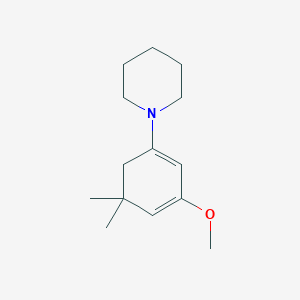
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)
